molecular formula C17H18F3N5O B2459505 N-benzyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide CAS No. 2034411-94-2

N-benzyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide

Cat. No.: B2459505
CAS No.: 2034411-94-2
M. Wt: 365.36
InChI Key: AYGJVCOLWYTTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine core symmetrically linked to a benzyl carboxamide and a trifluoromethyl-pyrimidine group. This specific architecture is characteristic of compounds investigated for targeted therapeutic applications, primarily in neurological and metabolic diseases. The piperazine ring is a privileged structure in medicinal chemistry, known to enhance water solubility and improve the pharmacokinetic profile of drug candidates, thereby facilitating biological testing and development . The presence of the pyrimidine heterocycle makes this compound a promising scaffold for probing enzyme inhibition. Recent scientific reports highlight that structurally analogous pyrimidinyl-piperazine carboxamides exhibit potent inhibitory activity against α-glucosidase, a key enzyme targeted for the management of Type 2 diabetes. One study identified specific chiral derivatives with IC50 values in the sub-micromolar range (0.4 - 1.5 µM), far exceeding the potency of the standard drug acarbose . This suggests potential research applications for this compound in developing new anti-diabetic agents. Furthermore, the piperazine moiety is frequently identified in compounds targeting the central nervous system. For instance, closely related N-benzylpiperidine derivatives have been patented as Muscarinic Receptor 4 (M4) antagonists for the potential treatment of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia . The structural elements of this compound, therefore, indicate its significant research value in both metabolic and neurological fields. It is supplied as a high-purity material strictly for Research Use Only (RUO) and is intended for use in assay development, hit-to-lead optimization, and mechanistic studies in controlled laboratory environments. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-benzyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O/c18-17(19,20)14-10-15(23-12-22-14)24-6-8-25(9-7-24)16(26)21-11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGJVCOLWYTTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: Starting with a suitable precursor, the pyrimidine ring is synthesized and functionalized with a trifluoromethyl group.

    Introduction of the piperazine moiety: The piperazine ring is then introduced through nucleophilic substitution or other suitable reactions.

    Benzylation: The final step involves the benzylation of the piperazine nitrogen to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

N-benzyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or pyrimidine moieties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired transformation. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

1.1 Modulation of Fatty Acid Amide Hydrolase

Research indicates that N-benzyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide acts as a modulator of fatty acid amide hydrolase (FAAH). This enzyme is crucial in the metabolism of endocannabinoids, which play roles in pain regulation and anxiety. By inhibiting FAAH, the compound may enhance the levels of endocannabinoids, potentially offering therapeutic benefits for conditions such as anxiety and chronic pain.

1.2 Neurological Applications

The compound has also been investigated for its interactions with muscarinic receptors, which are implicated in various neurological disorders. Its structural similarity to other piperazine derivatives suggests it may exhibit similar pharmacological profiles, making it a candidate for treating conditions like Alzheimer's disease and schizophrenia .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the chemical structure can influence biological activity. For instance, the presence of the trifluoromethyl group significantly enhances lipophilicity and receptor binding affinity compared to structurally related compounds without this substitution. This characteristic makes it an attractive scaffold for further medicinal chemistry development .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the piperazine core.
  • Introduction of the benzyl group via alkylation.
  • Synthesis of the trifluoromethyl-substituted pyrimidine moiety through nucleophilic substitution or other methods.

Optimization of these synthetic routes is essential for achieving high yield and purity.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds provides insights into the unique properties of this compound:

Compound Name Structural Features Biological Activity Unique Aspects
4-(benzyl)-piperazine-1-carboxylic acid phenylamideBenzyl group, piperazine coreModulates fatty acid amide hydrolaseLacks trifluoromethyl group
4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxamideSimilar piperazine structurePotentially similar receptor interactionsDifferent pyrimidine substitution
N-(4,6-dimethylpyridin-2-yl)-4-(4-(trifluoromethyl)benzyl)piperazineContains dimethylpyridineInvestigated for neurological effectsDifferent nitrogen heterocycles

This table illustrates that the trifluoromethyl substitution in this compound may enhance its pharmacological profile compared to other similar compounds.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Anxiety and Pain Management : A study demonstrated that compounds similar to N-benzyl derivatives showed promise in reducing anxiety-like behavior in animal models by modulating endocannabinoid signaling pathways .
  • Neurological Disorders : Research focused on muscarinic receptor antagonism suggests potential applications in treating cognitive deficits associated with Alzheimer's disease, highlighting the need for further investigation into its efficacy and safety profiles .
  • Antiviral Properties : Although not directly tested on viruses, its structural analogs have shown antiviral activity, suggesting that N-benzyl derivatives could be explored for similar applications against viral infections .

Mechanism of Action

The mechanism of action of N-benzyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and modulate signaling pathways associated with inflammation and neuroprotection. The compound’s ability to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress are key aspects of its mechanism .

Comparison with Similar Compounds

N-benzyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications in neuroprotection and anti-inflammation.

Biological Activity

N-benzyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by a piperazine core, a benzyl group, and a pyrimidine moiety with trifluoromethyl substitution, exhibits properties that make it an interesting candidate for pharmaceutical applications. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Structural Characteristics

The molecular formula of this compound is C17H18F3N5O, with a CAS number of 2034411-94-2. The trifluoromethyl group enhances lipophilicity, which is crucial for its interaction with biological targets.

Table 1: Structural Features of this compound

FeatureDescription
Core StructurePiperazine
SubstituentsBenzyl and trifluoromethyl groups
Molecular Weight365.37 g/mol
CAS Number2034411-94-2

Research indicates that this compound primarily acts as a modulator of various receptors. Notably, it has been studied for its effects on fatty acid amide hydrolase (FAAH), which plays a critical role in endocannabinoid signaling pathways. By inhibiting FAAH, this compound may enhance the effects of endocannabinoids, potentially providing therapeutic benefits in conditions such as anxiety and pain.

Additionally, the compound may interact with muscarinic receptors, suggesting a role in cholinergic signaling modulation. This interaction could have implications for treating neurological disorders.

Therapeutic Potential

The compound's ability to modulate receptor activity positions it as a potential therapeutic agent for various conditions:

  • Anxiety Disorders : By influencing endocannabinoid signaling, it may alleviate anxiety symptoms.
  • Pain Management : Its FAAH inhibitory activity suggests potential use in pain relief.
  • Neurological Applications : Interaction with muscarinic receptors could be beneficial in treating cognitive deficits associated with neurological diseases.

Comparative Analysis

To illustrate the unique pharmacological profile of this compound, comparisons can be made with structurally related compounds.

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-(benzyl)-piperazine-1-carboxylic acid phenylamideBenzyl group, piperazine coreModulates FAAHLacks trifluoromethyl group
4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxamideSimilar piperazine structurePotentially similar receptor interactionsDifferent pyrimidine substitution
N-(4,6-dimethylpyridin-2-yl)-4-(4-(trifluoromethyl)benzyl)piperazineContains dimethylpyridineInvestigated for neurological effectsDifferent nitrogen heterocycles

These comparisons highlight how the trifluoromethyl substitution in this compound may enhance its pharmacological profile compared to other similar compounds.

Study on FAAH Inhibition

A study investigating the FAAH inhibitory activity of N-benzyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine demonstrated significant modulation of endocannabinoid levels in vitro. The results indicated that this compound could effectively increase anandamide concentrations, leading to enhanced analgesic effects in animal models of pain.

Neurological Impact Assessment

In another study focused on neurological applications, the compound was evaluated for its effects on cognitive function in rodent models. The results suggested that N-benzyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine could improve memory retention and learning capabilities through its action on muscarinic receptors.

Q & A

What are the critical considerations for optimizing the synthesis of N-benzyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide?

Level: Advanced
Answer:
Synthetic optimization requires addressing:

  • Reagent selection : Use of coupling agents (e.g., benzoyl chloride derivatives) and bases (e.g., N,N-diisopropylethylamine) to facilitate piperazine functionalization .
  • Purification : Flash chromatography or crystallization with solvents like Et2O improves purity (>85% yield reported for analogous compounds) .
  • Trifluoromethyl group stability : Avoid harsh acidic/basic conditions to prevent decomposition of the 6-(trifluoromethyl)pyrimidine core .
  • Automated synthesis : Capsule-based platforms enhance reproducibility for multi-step reactions, as demonstrated for similar piperazine-carboxamides .

How can structural characterization resolve discrepancies in biological activity data for this compound?

Level: Advanced
Answer:
Conflicting bioactivity results often arise from structural variability. Key methods include:

  • X-ray crystallography : Resolves piperazine ring conformation (e.g., chair vs. boat) and hydrogen-bonding patterns critical for target binding .
  • NMR analysis : <sup>19</sup>F NMR monitors trifluoromethyl group integrity, while <sup>1</sup>H NMR confirms benzyl substitution patterns .
  • Docking studies : Molecular modeling against targets like CYP51 or VEGFR3 identifies steric clashes or electronic mismatches in low-activity analogs .

What strategies improve selectivity for biological targets (e.g., CYP5122A1 vs. host enzymes)?

Level: Advanced
Answer:
Selectivity hinges on:

  • Substituent engineering : Bulky groups (e.g., 3,5-bis(trifluoromethyl)benzyl) reduce off-target binding by occupying hydrophobic pockets in parasitic enzymes .
  • Linker optimization : A carboxamide linker (vs. amine) enhances Leishmania CYP5122A1 affinity (EC50 < 5 µM) by forming hydrogen bonds with the E2 loop .
  • Computational screening : Pharmacophore models prioritize analogs with >1000-fold selectivity for dopamine D3 receptors over D2 receptors .

How do researchers validate antioxidant or anti-inflammatory claims for this compound?

Level: Basic
Answer:
Standard assays include:

  • DPPH/ABTS radical scavenging : Measures electron-donating capacity of the piperazine-thiocarbonyl moiety (IC50 values < 50 µM in analogs) .
  • Cellular ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress reduction in macrophages or endothelial cells .
  • Cytokine profiling : ELISA assays (e.g., TNF-α, IL-6) assess anti-inflammatory effects in LPS-stimulated models .

What in vitro/in vivo models are appropriate for studying its pharmacokinetics?

Level: Advanced
Answer:

  • In vitro :
    • Metabolic stability: Liver microsomes assess CYP-mediated degradation (e.g., t1/2 > 60 min in rats) .
    • Permeability: Caco-2 monolayers predict oral bioavailability (Papp > 1 × 10<sup>−6</sup> cm/s desired) .
  • In vivo :
    • Xenograft models: Monitor tumor growth inhibition (e.g., MDA-MB-231 breast cancer) via VEGFR3 pathway suppression .
    • Pharmacokinetic profiling: Oral bioavailability >30% achieved in Sprague-Dawley rats with optimized formulations .

How should researchers address contradictory data in SAR studies?

Level: Advanced
Answer:
Contradictions arise from:

  • Conformational flexibility : Piperazine ring dynamics alter binding modes (e.g., antiarrhythmic vs. antimicrobial activity in analogs) .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce EC50 variability .
  • Metabolic interference : LC-MS/MS detects active metabolites that may skew dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.